Acetamide, 2-hydroxy-N-(1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-pyrimidin-5-YL)- is a chemical compound with significant relevance in medicinal chemistry. It is characterized by its complex structure and potential applications in pharmaceuticals. The compound is classified under the category of acetamides, which are derivatives of acetic acid where one hydrogen atom is replaced by an amine or substituted amine.
Acetamide, 2-hydroxy-N-(1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-pyrimidin-5-YL)- falls within the broader classification of organic compounds and specifically within the subcategory of nitrogen-containing heterocycles due to its pyrimidine structure.
The synthesis of Acetamide, 2-hydroxy-N-(1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-pyrimidin-5-YL)- typically involves multi-step organic reactions that may include condensation and cyclization processes.
One common method for synthesizing this compound includes:
The molecular structure of Acetamide, 2-hydroxy-N-(1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-pyrimidin-5-YL)- features a pyrimidine ring substituted with an acetamide and a hydroxyl group.
Key structural data includes:
Acetamide derivatives like this compound can participate in various chemical reactions including:
The reactivity of this compound is influenced by the presence of electron-withdrawing groups in its structure which stabilize certain reactive intermediates during chemical transformations.
The mechanism of action for Acetamide, 2-hydroxy-N-(1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-pyrimidin-5-YL)- primarily involves its interaction with biological targets such as enzymes or receptors.
Research indicates that compounds similar to this acetamide exhibit pharmacological activity through modulation of metabolic pathways or inhibition of specific enzymes involved in disease processes .
Acetamide, 2-hydroxy-N-(1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-pyrimidin-5-YL)- typically appears as a solid at room temperature with specific melting and boiling points that require empirical measurement for precise characterization.
Key chemical properties include:
Relevant analyses often include spectroscopic methods (NMR and IR) to confirm structural integrity and purity .
Acetamide derivatives are widely used in medicinal chemistry for their potential therapeutic effects. They are investigated for applications in:
This compound exemplifies the intricate interplay between structure and function in pharmaceutical chemistry and remains a subject of ongoing research for its biological implications.
The synthesis of Acetamide,2-hydroxy-N-(1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-pyrimidin-5-YL)- (CAS 500287-51-4; C₈H₁₁N₃O₄) hinges on constructing its 1,3-dimethyltetrahydropyrimidine-2,4-dione core. A validated route begins with cyclocondensation of 1,3-dimethylurea and ethyl acetoacetate under acidic catalysis (e.g., p-toluenesulfonic acid) at 110–120°C, yielding 1,3-dimethylbarbituric acid as a crystalline intermediate . Subsequent regioselective nitration at the C5 position using fuming nitric acid in acetic anhydride affords 5-nitro-1,3-dimethyluracil in 65–75% yield. This nitro intermediate undergoes reduction via catalytic hydrogenation (Pd/C, H₂, 40 psi) or zinc-acetic acid reduction to generate the 5-aminopyrimidine scaffold essential for N-acylation [4].
The final stage couples the hydroxylacetamide side chain through nucleophilic acyl substitution. 5-Amino-1,3-dimethyluracil reacts with chloroacetyl chloride in anhydrous tetrahydrofuran (THF) with triethylamine as a base, producing N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)-2-chloroacetamide*. Hydroxyl group introduction is achieved via nucleophilic displacement using sodium hydroxide (2M, 60°C), forming the target compound with 213.19 g/mol molecular weight . Alternative pathways employ direct acylation with glycolic acid derivatives, though yields are compromised by O↔N regioselectivity challenges [5].
Table 1: Key Intermediates in Pyrimidine Core Synthesis
| Intermediate | Molecular Formula | Synthetic Step | Yield (%) |
|---|---|---|---|
| 1,3-Dimethylbarbituric acid | C₆H₈N₂O₃ | Cyclocondensation | 80–85 |
| 5-Nitro-1,3-dimethyluracil | C₆H₇N₃O₄ | Electrophilic nitration | 65–75 |
| 5-Amino-1,3-dimethyluracil | C₆H₉N₃O₂ | Catalytic hydrogenation | 70–80 |
| N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)-2-chloroacetamide | C₈H₁₀ClN₃O₃ | Chloroacetylation | 60–68 |
Regioselectivity in acylating the 5-amino group of 1,3-dimethylpyrimidinedione is critical due to competing reactions at N1/N3 positions or the hydroxyl oxygen. Achieving exclusive N5-acetylation requires protecting group strategies and optimized electrophile design. N-Boc protection of the 5-amino group prior to acylation minimizes side reactions, though it adds deprotection steps . Alternatively, employing bulky acylating agents like tert-butyl chloroacetate enhances N5-selectivity by sterically hindering N1/N3 attack. Subsequent ester hydrolysis (LiOH, THF/H₂O) liberates the 2-hydroxyacetamide functionality [5] [8].
Microwave-assisted synthesis significantly improves efficiency. Direct coupling of 5-aminouracil with glycolic acid using N,N′-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) under microwave irradiation (100°C, 30 min) achieves >85% regioselectivity and 90% conversion, reducing oligomerization byproducts prevalent in thermal methods [5]. Computational analyses (DFT) corroborate that the C5-amino group exhibits higher nucleophilicity (Fukui index f⁺ = 0.128) than N1/N3 (f⁺ < 0.05), rationalizing N5-preference under kinetic control [8].
Table 2: Regioselective Acetylation Method Comparison
| Method | Conditions | Regioselectivity (N5:Others) | Yield (%) |
|---|---|---|---|
| Chloroacetylation + Hydrolysis | Et₃N, THF, 0°C → NaOH, 60°C | 8:1 | 60–68 |
| Direct Glycolic Acid Coupling (DIC/HOBt) | RT, 12 h | 5:1 | 45–55 |
| Microwave-Assisted Acylation | DIC/HOBt, 100°C, 30 min | 17:1 | 85–90 |
| tert-Butyl Ester Acylation | t-BuO₂CCH₂Cl, K₂CO₃, DMF, 80°C | 15:1 | 75–82 |
Cyclization to form the saturated 1,2,3,4-tetrahydropyrimidine ring system faces challenges in stereochemical control and ring dehydration. Classical approaches use acid-catalyzed (HCl, ethanol) or thermal cyclodehydration of open-chain precursors like N-(aminopyrimidinyl) acetamides, often leading to dimeric impurities [4]. Optimization employs high-dilution techniques (0.1M substrate concentration) to suppress oligomerization, enhancing monomeric cyclization yields to 78% [8].
Lewis acid catalysts like ytterbium triflate (10 mol%) enable stereoselective cyclization at 25°C, producing cis-fused tetrahydropyrimidinediones with >90% diastereomeric excess. This proceeds via chelation-controlled intramolecular aldol condensation [4]. For scalability, continuous-flow reactors outperform batch methods: Residence times of 5 min at 140°C with scCO₂ as solvent achieve 95% conversion and minimize decarboxylation side products [8]. Recent advances exploit enzymatic cyclization using lipase AS "Amano" in toluene, affording enantiopure (R)-configured derivatives (ee > 98%) under ambient conditions [4].
Table 3: Cyclization Techniques for Tetrahydropyrimidine Synthesis
| Cyclization Method | Conditions | Yield (%) | Key Advantage |
|---|---|---|---|
| Acid-Catalyzed (HCl/EtOH) | Reflux, 12 h | 50–60 | Simplicity |
| Yb(OTf)₃-Catalyzed | 25°C, 4 h, CH₂Cl₂ | 85–90 | High diastereoselectivity |
| Continuous-Flow (scCO₂) | 140°C, 5 min, 100 bar | 90–95 | Scalability, reduced side reactions |
| Lipase AS "Amano" | Toluene, 25°C, 48 h | 70–75 | Enantioselectivity |
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13533-18-1
CAS No.: